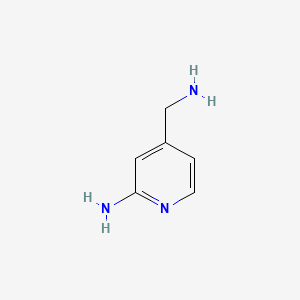

4-(Aminomethyl)pyridin-2-amine

Descripción

Significance of Aminopyridine Scaffolds in Chemical Sciences

Aminopyridine scaffolds are a class of nitrogen-containing heterocyclic compounds that hold a privileged position in medicinal chemistry and materials science. rsc.orgrsc.orgresearchgate.net Their inherent properties, such as their ability to form stable salts and their capacity for diverse chemical modifications, make them highly valuable. nih.gov The pyridine ring itself can improve the water solubility of larger molecules, a desirable trait in pharmaceutical development. nih.gov Furthermore, the amino group(s) provide reactive handles for building more complex molecular architectures through reactions like acylation, alkylation, and participation in cross-coupling reactions. a2bchem.comsmolecule.com This versatility has led to the incorporation of aminopyridine cores into a wide array of functional molecules, including approved therapeutic agents and advanced materials. rsc.orgfrontiersin.org The ease with which they can be functionalized allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. researchgate.net

Unique Positional Isomerism and Research Implications of 4-(Aminomethyl)pyridin-2-amine

The specific arrangement of functional groups in this compound—an aminomethyl group at the 4-position and an amino group at the 2-position—is crucial to its chemical identity and utility. cymitquimica.com Positional isomerism, the phenomenon where compounds have the same molecular formula but differ in the position of substituents on a core structure, significantly influences a molecule's electronic properties, steric hindrance, and biological activity. vulcanchem.com

In the case of aminopyridines, the location of the amino and aminomethyl groups on the pyridine ring dictates the molecule's reactivity and how it interacts with biological targets. For instance, the electron-donating nature of the amino groups can influence the basicity of the pyridine nitrogen and the susceptibility of the ring to certain chemical reactions. cymitquimica.com The relative positioning of the two nitrogen-containing substituents in this compound allows for specific intramolecular interactions and defines a precise three-dimensional shape, which is critical for binding to enzymes or receptors. This distinct spatial arrangement sets it apart from its other positional isomers, leading to different biological and chemical profiles. vulcanchem.com Research has shown that even subtle changes in substituent position on a pyridine ring can lead to dramatic differences in biological outcomes. vulcanchem.com

Overview of Multidisciplinary Research Trajectories

The unique structural and chemical attributes of this compound have made it a valuable tool in a variety of research areas. Its application is not confined to a single field but spans across several scientific disciplines:

Medicinal Chemistry: The compound serves as a key intermediate or scaffold for the synthesis of new therapeutic agents. a2bchem.comcymitquimica.com The aminopyridine core is a common feature in molecules designed to interact with specific biological targets. The ability to modify both the ring and the amino groups allows for the fine-tuning of a compound's properties to enhance efficacy and selectivity. a2bchem.com

Coordination Chemistry: The nitrogen atoms in this compound can act as ligands, binding to metal ions to form coordination complexes. a2bchem.com These complexes are studied for their potential applications in catalysis, where they can facilitate chemical transformations with high efficiency and selectivity. chemimpex.com

Materials Science: This compound is utilized as a building block for the creation of functional materials. a2bchem.com For instance, it can be incorporated into polymers to modify their properties or used in the synthesis of molecularly imprinted polymers, which are designed to selectively bind to a target molecule. researchgate.net

Organic Synthesis: As a versatile building block, this compound provides a platform for constructing more complex organic molecules. a2bchem.com Its functional groups can undergo a variety of chemical transformations, enabling the synthesis of diverse and functionally rich compounds. a2bchem.com

The following tables provide a summary of the key properties and research applications of this compound and a comparison with a related isomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 199296-51-0 | a2bchem.comcymitquimica.com |

| Molecular Formula | C₆H₉N₃ | a2bchem.comcymitquimica.com |

| Molecular Weight | 123.16 g/mol | a2bchem.com |

| Boiling Point | 288 °C (Predicted) | epa.gov |

| Melting Point | 115 °C (Predicted) | epa.gov |

| Water Solubility | 0.700 M (Predicted) | epa.gov |

Table 2: Comparative Data of Related Pyridine Isomers

| Compound Name | Key Structural Difference | Noted Applications/Properties |

|---|---|---|

| This compound | Amino group at C2, aminomethyl at C4 | Building block for pharmaceuticals, ligands in coordination chemistry, component in materials science. a2bchem.comcymitquimica.com |

| 4-(Aminomethyl)pyridine | Lacks the C2-amino group | Intermediate for pharmaceuticals (e.g., antihypertensives), ligand in catalysis, precursor for molecularly imprinted polymers. chemimpex.comresearchgate.netsmolecule.com |

| 2-(Aminomethyl)pyridine-4-carboxylic acid | Carboxylic acid at C4 instead of aminomethyl; aminomethyl at C2 | Versatile building block in organic synthesis, ligand in metal-catalyzed reactions. |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Aminomethyl)pyridine |

| 2-(Aminomethyl)pyridine-4-carboxylic acid |

| 2-(((Pyridin-3-ylmethyl)amino)methyl)phenol |

| 4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine |

| N-[4-(aminomethyl)phenyl]-4-(trifluoromethyl)pyridin-2-amine |

| 4-(Pyridin-2-yl)pyrrolidin-3-amine |

| 3-(Pyridin-2-yl)propan-1-amine |

| 5-(Aminomethyl)-2-methylheptan-4-ol |

| 2-N-Phenylamino-3-nitro-4-methylpyridine |

| 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester |

Propiedades

IUPAC Name |

4-(aminomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,4,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQKTLFFQSDTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652988 | |

| Record name | 4-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199296-51-0 | |

| Record name | 4-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 4- Aminomethyl Pyridin-2-amine and Its Derivatives

Nucleophilic Substitution Reactions for Aminomethylpyridine Synthesis

Nucleophilic substitution is a fundamental method for introducing the aminomethyl group onto a pyridine ring. A common approach involves the reaction of a pyridine derivative bearing a good leaving group at the 4-position, such as a halogen, with a source of the aminomethyl group. For instance, 4-chloropyridine can be reacted with methylamine to produce 4-(aminomethyl)pyridine. smolecule.com The amino group of 4-(aminomethyl)pyridine can also act as a nucleophile, reacting with electrophiles in substitution reactions. smolecule.com

Another strategy involves the displacement of a leaving group on a methyl substituent at the 4-position of the pyridine ring. For example, starting with a 4-(halomethyl)pyridine, nucleophilic substitution with an appropriate amine can yield the desired aminomethylpyridine derivative. This method's success often depends on the careful selection of the leaving group and reaction conditions to avoid side reactions.

Reductive Amination Routes from Pyridine Precursors

Reductive amination of pyridine-4-carbaldehyde is a widely used and effective method for synthesizing 4-(aminomethyl)pyridine and its derivatives. smolecule.comwikipedia.org This two-step, one-pot process typically involves the initial formation of an imine or Schiff base by reacting the aldehyde with an amine, followed by reduction to the corresponding amine. wikipedia.org

A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) in acetic acid is a common choice for the reductive amination of benzaldehyde derivatives, a reaction analogous to the synthesis of aminomethylpyridines. Borane-pyridine complex (BAP) has also been shown to be an excellent and less toxic alternative to sodium cyanoborohydride (NaCNBH₃) for the reductive amination of aldehydes with secondary amines like piperidines. tandfonline.com This method has been successfully applied to a range of aromatic, heteroaromatic, and aliphatic aldehydes. tandfonline.com Furthermore, a one-pot reductive amination of aldehydes using dihydropyridine in water has been reported as an environmentally friendly approach. sid.ir

For the synthesis of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid, a related structure, reductive amination of 4-formylbenzoic acid with 3-aminopyridine is a key step. This highlights the versatility of reductive amination in constructing complex molecules containing the aminomethylpyridine moiety.

Organometallic Reagent Applications in Aminomethyl Group Introduction

Organometallic reagents offer powerful tools for the functionalization of pyridine rings, including the introduction of aminomethyl groups. smolecule.com While direct metallation of pyridine can be challenging due to the electron-deficient nature of the ring, various strategies have been developed to achieve regioselective functionalization. psu.edubeilstein-journals.org

The use of strong bases like organolithium reagents often leads to addition at the 2-position. nih.gov However, the use of n-butylsodium has been shown to selectively deprotonate pyridine at the C4 position, allowing for subsequent functionalization. nih.gov This method provides a route to 4-substituted pyridines by reacting the resulting 4-sodiopyridine with various electrophiles. nih.gov

Another approach involves the lithiation of substituted pyridines. For instance, the lithiation of N-substituted 3-(aminomethyl)pyridine derivatives has been studied, demonstrating that the site of lithiation can be controlled by the choice of the organolithium reagent and the directing group on the aminomethyl side chain. researchgate.net This allows for regioselective introduction of substituents at the 4-position of the pyridine ring. researchgate.net

The following table summarizes the outcomes of lithiation on different 3-(aminomethyl)pyridine derivatives:

| Derivative | Reagent | Site of Lithiation |

| N-(pyridin-3-ylmethyl)pivalamide | t-butyllithium | Nitrogen and 4-position |

| tert-butyl N-(pyridin-3-ylmethyl)carbamate | t-butyllithium | Nitrogen and 4-position |

| N'-(pyridin-3-ylmethyl)-N,N-dimethylurea | t-butyllithium | Nitrogen and 4-position |

| N-(pyridin-3-ylmethyl)pivalamide | LDA | Side-chain |

| tert-butyl N-(pyridin-3-ylmethyl)carbamate | LDA | Side-chain |

| N'-(pyridin-3-ylmethyl)-N,N-dimethylurea | LDA | Side-chain |

This table is based on findings from a study on the lithiation of 3-(aminomethyl)pyridine derivatives. researchgate.net

Synthesis of Functionalized Analogues via Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of functionalized 2-aminopyridine derivatives. rsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of analogues. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly prominent. smolecule.comacs.org

N-aryl-2-aminopyridines, which can be prepared by coupling anilines with 2-bromopyridines, are versatile substrates for C-H activation and annulation reactions. rsc.org Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, can catalyze these transformations to produce diverse heterocyclic systems. rsc.org

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another powerful tool. It has been used in the synthesis of 7-azaindole derivatives from 3-alkynyl-2-aminopyridines, which are themselves synthesized via a Sonogashira coupling of an aminohalopyridine with an alkyne. mdpi.com

Regioselective Synthesis and Isomer Differentiation

The regioselective synthesis of substituted pyridines is a significant challenge due to the influence of the nitrogen atom on the ring's reactivity. For 2-aminopyridines, functionalization can occur at various positions, and controlling the regioselectivity is crucial for obtaining the desired isomer.

Several strategies have been developed to achieve regioselective synthesis. For instance, a method for the C4-selective amination of pyridines has been reported, proceeding through a 4-pyridyl pyridinium salt intermediate. researchgate.net The direct metallation of pyridine derivatives can also be controlled to achieve regioselectivity. While organolithium reagents tend to add to the 2-position, the use of n-butylsodium allows for selective deprotonation and functionalization at the C4-position. nih.gov

Cascade reactions of 1,1-enediamines with α,β-unsaturated carbonyl compounds have been shown to produce 4-aryl-2-aminopyridines with high regioselectivity. researchgate.net Similarly, multicomponent reactions offer an efficient route to regioselectively substituted 2-aminopyridines. rsc.orgnih.gov The differentiation of isomers is typically achieved through a combination of chromatographic techniques (e.g., HPLC) and spectroscopic methods (e.g., NMR).

Protecting Group Strategies in Synthetic Pathways (e.g., BOC-protection)

In the multi-step synthesis of complex molecules containing the 4-(aminomethyl)pyridin-2-amine core, the use of protecting groups is often essential to prevent unwanted side reactions. The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. fishersci.co.uk

The BOC protection of aminopyridines can sometimes be challenging due to the reduced nucleophilicity of the amino group on the electron-deficient pyridine ring. snmjournals.org However, efficient methods have been developed. For example, the use of (BOC)₂O in the presence of EDCI, HOBT, and a base can provide high yields of BOC-protected aminopyridines. google.comgoogle.com In cases of particularly unreactive amines, a combination of NaI, DMAP, and BOC anhydride has been shown to be effective. snmjournals.org

In the synthesis of aminomethyl-pyridines as DPP-4 inhibitors, a BOC group was used to protect the aminomethyl functionality during an amidation step. nih.gov The BOC group was subsequently removed with trifluoroacetic acid (TFA) to yield the final product. nih.gov Similarly, in the synthesis of 3-aminoimidazo[1,2-a]pyridines, N-Boc-protected 2-aminopyridine-containing amides were used as key intermediates. organic-chemistry.org

The following table outlines a typical BOC-protection and deprotection sequence:

| Step | Reagents and Conditions | Purpose |

| Protection | Amine, (BOC)₂O, Base (e.g., triethylamine, DMAP), Solvent (e.g., THF, Dichloromethane) | To mask the reactivity of the amine group. fishersci.co.uk |

| Deprotection | BOC-protected amine, Acid (e.g., TFA, HCl), Solvent (e.g., Dichloromethane, Ethyl acetate) | To remove the BOC group and restore the free amine. fishersci.co.uk |

One-Pot Condensation Reactions and Solvent Systems

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic compounds, including derivatives of 2-aminopyridine. nih.govorganic-chemistry.orgrhhz.netmdpi.comrsc.org These reactions combine multiple starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates. This approach offers several advantages, including reduced reaction times, lower costs, and decreased waste generation.

Various MCRs have been developed for the synthesis of substituted 2-aminopyridines and related fused ring systems like imidazo[1,2-a]pyridines. organic-chemistry.orgmdpi.com For example, the reaction of aldehydes, 2-aminopyridines, and terminal alkynes, catalyzed by a copper(I) iodide-NaHSO₄·SiO₂ system in refluxing toluene, yields imidazo[1,2-a]pyridines in high yields. organic-chemistry.org Another approach involves the reaction of enaminones, primary amines, and malononitrile under solvent-free conditions to afford 2-amino-3-cyanopyridine derivatives. nih.gov

The choice of solvent system can significantly impact the outcome of these reactions. While organic solvents like toluene and ethanol are commonly used, there is a growing interest in developing more environmentally benign methods using water as the solvent. sid.irrsc.orgbeilstein-journals.org For instance, the reductive amination of aldehydes with dihydropyridine can be carried out efficiently in water. sid.ir The synthesis of imidazopyridines and thiazoles has also been achieved in water using NBS as both a bromine source and an oxidant. rsc.org

The table below provides examples of one-pot reactions for the synthesis of pyridine-containing heterocycles:

| Reaction Type | Reactants | Catalyst/Promoter | Solvent | Product |

| Imidazo[1,2-a]pyridine synthesis | Aldehydes, 2-Aminopyridines, Terminal Alkynes | CuI-NaHSO₄·SiO₂ | Toluene | Imidazo[1,2-a]pyridines |

| Imidazo[1,2-a]pyridine synthesis | 2-Aminopyridines, Aryl Methyl Ketones | I₂/CuO | Methanol | 2-Substituted Imidazo[1,2-a]pyridines |

| Pyrrolo[3,4-b]pyridin-5-one synthesis | N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides, Amines | Acetic Acid | Ethanol | Substituted Pyrrolo[3,4-b]pyridin-5-ones |

| 2-Amino-3-cyanopyridine synthesis | Enaminones, Primary Amines, Malononitrile | None | Solvent-free | 2-Amino-3-cyanopyridine derivatives |

This table summarizes various one-pot synthetic strategies for pyridine-containing heterocycles. nih.govorganic-chemistry.orgrhhz.netbeilstein-journals.org

Hydrothermal Synthesis Techniques

Hydrothermal synthesis represents a promising and environmentally conscious approach for the creation of complex chemical structures, including nitrogen-containing heterocyclic compounds. This method utilizes water at elevated temperatures (typically between 100°C and 374°C) and pressures in a sealed vessel, known as an autoclave. These conditions allow for the synthesis of materials that are often inaccessible under standard atmospheric conditions. While specific research detailing the direct hydrothermal synthesis of this compound is not extensively documented in publicly available literature, the principles of this technique and its successful application in synthesizing related aminopyridine and pyridine derivatives suggest its potential utility.

The core of hydrothermal synthesis lies in the unique properties of water under subcritical or supercritical conditions. At these elevated temperatures and pressures, the dielectric constant of water decreases, making it a suitable solvent for nonpolar organic precursors. Furthermore, the increased ion product of water can facilitate various chemical reactions, including condensations, cyclizations, and rearrangements, which are crucial for the formation of heterocyclic rings.

For the potential synthesis of this compound and its derivatives, a hydrothermal approach could involve the reaction of appropriate precursors in an aqueous medium. For instance, the self-condensation of cyclic ketones in the presence of an ammonium source under hydrothermal conditions has been shown to yield fully substituted pyridine derivatives. thieme-connect.com This suggests that a carefully designed precursor containing the necessary carbon and nitrogen framework could potentially cyclize to form the desired aminopyridine ring structure.

Moreover, hydrothermal methods are frequently employed in the synthesis of coordination complexes and polymers involving aminopyridine ligands. For example, a nickel(II) complex with 3-aminopyridine, [Ni(3-NH₂py)₄Cl₂], was successfully synthesized using a hydrothermal method at 120°C for 4 hours. researchgate.netresearchgate.netresearcher.lifeundip.ac.id This demonstrates the stability of the aminopyridine moiety under these conditions and the feasibility of using hydrothermal techniques to assemble more complex structures based on this core.

The application of hydrothermal synthesis extends to the creation of functional materials incorporating aminopyridines. Aminopyridine-functionalized magnetic Fe₃O₄ hybrids have been prepared through a microwave-assisted hydrothermal process, showcasing the versatility of this method in creating materials for applications such as heavy metal capture. acs.org

The key parameters influencing a hydrothermal synthesis include temperature, reaction time, pH of the solution, and the nature of the precursors and any catalysts used. These factors would need to be systematically optimized for the successful synthesis of this compound. The table below summarizes hydrothermal conditions used for the synthesis of related pyridine and aminopyridine compounds, providing a reference for potential starting points.

| Product | Precursors | Temperature (°C) | Time (h) | Catalyst/Medium | Reference(s) |

| Fully-substituted pyridine derivatives | Cyclic ketones, Aqueous ammonium chloride | Not specified | Not specified | Aqueous NH₄Cl | thieme-connect.com |

| [Ni(3-NH₂py)₄Cl₂] Complex | NiCl₂·6H₂O, 3-aminopyridine | 120 | 4 | Water | researchgate.netresearcher.lifeundip.ac.id |

| Copper(II) coordination polymers | Copper(II) chloride, Pyridine carboxylic acids, 1,10-phenanthroline | 120 | 72 | Water, NaOH | mdpi.com |

| Aminopyridine functionalized magnetic Fe₃O₄ | Not specified | Not specified | Not specified | Microwave-assisted | acs.org |

| Zeolite A/ZnCl₂ nanoparticles | Zeolite A, ZnCl₂ | 100 | 6 | Aqueous | ajol.info |

Detailed research into the hydrothermal synthesis of this compound would likely involve exploring various starting materials, such as appropriately substituted aldehydes, ketones, and nitrogen sources, and systematically varying the reaction parameters to achieve the desired product with good yield and purity. The use of catalysts, including metal salts or nanoparticles, could also be investigated to enhance reaction efficiency and selectivity. mdpi.comrsc.orgdergipark.org.trdergipark.org.tr

Advanced Structural Characterization and Elucidation Studies

Spectroscopic Characterization Techniques for Structural ConfirmationSpectroscopic methods are essential for confirming the structure of a compound and providing insight into its electronic and vibrational properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for the structural elucidation of "4-(Aminomethyl)pyridin-2-amine," providing precise information on its molecular weight and characteristic fragmentation patterns, which aids in its identification and differentiation from isomers. While detailed experimental mass spectra for "this compound" (CAS 199296-51-0) are not widely published, its mass spectrometric behavior can be predicted based on established fragmentation principles of related aromatic and heterocyclic amines.

The molecular formula of "this compound" is C₆H₉N₃, corresponding to a monoisotopic mass of approximately 123.08 Da. echemi.combldpharm.com In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily protonated due to the presence of two basic amino groups and the pyridine nitrogen. This would result in a prominent pseudomolecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 124.09.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 123 would be observed, followed by a series of fragment ions resulting from predictable bond cleavages. The fragmentation of "this compound" is anticipated to be influenced by the stability of the pyridine ring and the lability of the aminomethyl substituent.

A primary and highly characteristic fragmentation pathway for compounds with a benzylic-like amine, such as the aminomethyl group on the pyridine ring, is the cleavage of the C-C bond adjacent to the ring. This would result in the loss of the amino group (•NH₂) to form a stable pyridinylmethyl cation. Another significant fragmentation would involve the loss of a hydrogen atom from the molecular ion.

The presence of the second amino group directly on the pyridine ring introduces additional fragmentation possibilities, including the characteristic loss of hydrogen cyanide (HCN) from the ring, a common feature in the mass spectra of pyridine and its derivatives.

A detailed, albeit theoretical, breakdown of the major expected fragment ions of "this compound" under EI conditions is presented in the table below. The relative abundances are estimations based on the predicted stability of the resulting ions.

Interactive Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Proposed Fragment Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 123 | [C₆H₉N₃]⁺˙ | Molecular Ion | Ionization of the parent molecule | Moderate |

| 122 | [C₆H₈N₃]⁺ | [M-H]⁺ | Loss of a hydrogen radical | Moderate |

| 107 | [C₆H₇N₂]⁺ | [M-NH₂]⁺ | Cleavage of the aminomethyl C-N bond | High |

| 93 | [C₅H₅N₂]⁺ | [M-CH₂NH₂]⁺ | Benzylic-like cleavage of the aminomethyl group | High |

| 80 | [C₅H₆N]⁺ | Loss of HCN from the [M-NH₂]⁺ fragment | Low | |

| 79 | [C₅H₅N]⁺˙ | Pyridine radical cation | Complex rearrangement and fragmentation | Low |

| 66 | [C₄H₄N]⁺ | Loss of HCN from the pyridine ring | Moderate |

Coordination Chemistry and Metal Complexation Research

Ligand Design Principles Utilizing the Aminomethylpyridine Moiety

The design of ligands incorporating the aminomethylpyridine moiety is predicated on the ability of this scaffold to act as a versatile building block. The pyridine nitrogen and the amino nitrogen offer distinct donor sites for metal coordination. The flexibility of the aminomethyl group allows for chelation, forming stable five-membered rings with metal ions. This chelation ability is a cornerstone of its utility in designing polydentate ligands.

Furthermore, the pyridine ring can be functionalized to modulate the electronic and steric properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complexes. The aminomethyl group can also be a site for further chemical modification to create more complex, polydentate ligand systems. This modularity allows for the rational design of ligands with specific coordination preferences and desired properties for applications in areas such as catalysis and materials science. smolecule.com

Complexation with Transition Metal Ions

4-(Aminomethyl)pyridin-2-amine and its derivatives readily form complexes with a variety of transition metal ions. The coordination can occur through the pyridyl nitrogen, the aminomethyl nitrogen, or both, leading to a rich and varied coordination chemistry.

The aminomethylpyridine scaffold has been extensively used to synthesize complexes with numerous divalent transition metal ions. The coordination behavior is influenced by the nature of the metal ion, the solvent system, and the presence of counter-anions.

Copper(II): Copper(II) complexes with aminomethylpyridine-based ligands have been synthesized and structurally characterized. For instance, in some complexes, the Cu(II) ion is coordinated by the nitrogen atoms of the ligand, and the coordination sphere is completed by other ligands or counter-anions. rsc.org The resulting geometry can vary from square planar to distorted octahedral. nih.gov

Nickel(II): Nickel(II) forms stable complexes with aminomethylpyridine ligands. Studies have shown the formation of 1:1, 1:2, and 1:3 (metal:ligand) complexes in solution. researchgate.net The geometry around the Ni(II) ion is often octahedral. researchgate.netresearchgate.net

Iron(II): Iron(II) complexes with aminomethylpyridine ligands are of particular interest due to their potential to exhibit spin-crossover behavior. acs.orgacs.org The coordination environment provided by these ligands can lead to a delicate balance between high-spin and low-spin states.

Zinc(II): Zinc(II) readily complexes with aminomethylpyridine ligands, typically forming tetrahedral or octahedral complexes. researchgate.netresearchgate.net These complexes are often used as diamagnetic analogues for studying the properties of paramagnetic complexes.

Manganese(II): Manganese(II) complexes with ligands containing the aminomethylpyridine moiety have been prepared and characterized. The coordination environment can influence the magnetic properties of these complexes. rsc.org

Ruthenium(II): Ruthenium(II) complexes incorporating aminomethylpyridine-based ligands have been investigated for their catalytic activities. researchgate.net

Silver(I): Silver(I) has been shown to form coordination polymers with pyridyl-containing ligands, where the silver ions are bridged by the ligands to create extended structures. grafiati.com

The following table summarizes the complexation of this compound derivatives with various divalent metal ions.

| Metal Ion | Typical Coordination Number | Common Geometries | Reference(s) |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | rsc.orgnih.gov |

| Ni(II) | 6 | Octahedral | researchgate.netresearchgate.netresearchgate.net |

| Fe(II) | 6 | Octahedral | acs.orgacs.org |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | researchgate.netresearchgate.net |

| Mn(II) | 6 | Octahedral | rsc.org |

| Ru(II) | 6 | Octahedral | researchgate.net |

| Ag(I) | 2, 4 | Linear, Tetrahedral | grafiati.com |

The chelation of this compound to metal ions is a key aspect of its coordination chemistry. The formation of a five-membered chelate ring involving the pyridyl and amino nitrogens enhances the stability of the resulting complexes. The stoichiometry of the complexes can vary, with metal-to-ligand ratios of 1:1, 1:2, and 1:3 being commonly observed. researchgate.net The specific stoichiometry is influenced by factors such as the size and charge of the metal ion, the steric bulk of the ligand, and the reaction conditions. For instance, smaller metal ions may favor higher coordination numbers and the formation of tris-chelated complexes. The presence of coordinating anions can also influence the stoichiometry by competing for coordination sites on the metal center. researchgate.netoup.com

The ability of this compound and its derivatives to act as both chelating and bridging ligands gives rise to a remarkable structural diversity in the solid state. This includes the formation of simple discrete mononuclear complexes, as well as more complex multinuclear structures and coordination polymers.

Discrete Complexes: In the presence of non-coordinating or weakly coordinating counter-anions, mononuclear complexes are often formed where the metal ion is coordinated by one or more aminomethylpyridine ligands. The remaining coordination sites are typically occupied by solvent molecules or other ancillary ligands. researchgate.net

Coordination Polymers: When the counter-anions or the ligand itself can act as bridging units, extended structures such as one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks can be assembled. researchgate.net For example, ligands with additional functional groups capable of coordination, or the use of bridging anions like dicarboxylates or cyanides, can promote the formation of these polymeric architectures. oup.comresearchgate.net The dimensionality and topology of the resulting coordination polymer are influenced by the coordination preferences of the metal ion and the geometry of the ligand.

Chelation Dynamics and Stoichiometry[7],

Impact of Ligand Structure and Anions on Complex Architecture

Similarly, the choice of counter-anion plays a crucial role. researchgate.net Weakly coordinating anions like perchlorate or hexafluorophosphate tend to favor the formation of cationic complexes where the coordination sphere is dominated by the organic ligand. In contrast, coordinating anions such as halides, carboxylates, or pseudohalides can directly participate in the coordination sphere, leading to neutral complexes or acting as bridges between metal centers to form coordination polymers. researchgate.netmdpi.com

Electronic Properties and Spectroscopic Signatures of Metal Complexes

The coordination of this compound to a metal ion significantly alters the electronic properties of both the ligand and the metal. These changes are readily probed by various spectroscopic techniques.

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes typically show bands corresponding to intra-ligand (π→π*) transitions, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. oup.comacs.org The energies of these charge transfer bands are sensitive to the nature of the metal ion, its oxidation state, and the specific coordination environment. For d-block metals, d-d transitions can also be observed, providing information about the geometry of the complex. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring and the N-H bonds of the amino group upon complexation provide direct evidence of coordination. researchgate.netsemanticscholar.org

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand protons upon coordination can be used to elucidate the binding mode. semanticscholar.org

The table below provides a summary of the typical spectroscopic signatures observed for metal complexes of this compound and its derivatives.

| Spectroscopic Technique | Observed Features | Information Gained | Reference(s) |

| UV-Vis Spectroscopy | Intra-ligand (π→π*), LMCT, MLCT, d-d transitions | Electronic structure, coordination geometry | oup.comacs.orgscispace.com |

| Infrared (IR) Spectroscopy | Shifts in pyridine ring and N-H vibrations | Confirmation of coordination | researchgate.netsemanticscholar.org |

| NMR Spectroscopy | Changes in proton chemical shifts (for diamagnetic complexes) | Solution structure, ligand binding mode | semanticscholar.org |

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition Studies

The inhibitory activity of 4-(Aminomethyl)pyridin-2-amine and its related structures has been evaluated against several key enzymes.

Inhibition of CTP:phosphocholine cytidylyltransferase (for Plasmodium falciparum)

Structural biology has provided insights into the interaction between this compound and CTP:phosphocholine cytidylyltransferase from Plasmodium falciparum, the parasite responsible for malaria. The crystal structure of the C-terminal catalytic domain of this enzyme has been resolved in complex with this compound. rcsb.orgpdbj.org This finding indicates a direct binding interaction and suggests that the compound can occupy the active site of this essential parasitic enzyme. The synthesis of phosphatidylcholine is crucial for the parasite's proliferation within human erythrocytes, making its enzymes, like cytidylyltransferase, key targets for antimalarial drug development.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The aminomethyl-pyridine scaffold is a recognized pharmacophore in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used for managing type 2 diabetes. brieflands.comresearchgate.net DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis. nih.gov

While direct inhibitory data for this compound is not extensively detailed, research into its structural analogues has yielded potent inhibitors. A study on novel aminomethyl-pyridines led to the discovery of derivatives with significant inhibitory activity. nih.gov For instance, the compound 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide demonstrated high potency and selectivity. nih.gov Structure-activity relationship (SAR) studies highlight that the position of the aminomethyl group on the pyridine ring is critical for efficacy, with compounds having this group at the β-position showing lower IC50 values. brieflands.com Some optimized derivatives have achieved IC50 values in the low nanomolar range. smolecule.com

Table 1: DPP-4 Inhibition by an Aminomethyl-Pyridine Derivative

| Compound Name | Target Enzyme | IC50 (nM) | Selectivity (vs. DPP-8) |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | DPP-4 | 10 | 660-fold |

| DPP-8 | 6600 |

Data sourced from a study on novel aminomethyl-pyridine inhibitors. nih.gov

Kinase Inhibition (e.g., Tyrosine Kinases like EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb)

A review of scientific literature did not yield specific data on the inhibitory activity of the compound this compound against the specified tyrosine kinases. Research in this area has often focused on related, but structurally distinct, chemical scaffolds. For example, studies have been conducted on 4-(aminomethyl)benzamide derivatives, which act as a flexible linker in potential kinase inhibitors, but these are not pyridine-based amines. nih.govresearchgate.net

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Specific studies detailing the inhibitory effect of this compound on inducible nitric oxide synthase (iNOS) were not identified in the reviewed literature. Research on NOS inhibition has explored various other aminopyridine derivatives, such as substituted 2-amino-4-methylpyridines and complex aminopyridine-based molecules, which have shown selectivity for different NOS isoforms. mdpi.comnih.govpdbj.org However, data directly pertaining to this compound is not available.

Other Enzyme Targets (e.g., Acetylcholinesterase, Tyrosinase, 5-Lipoxygenase, COX-2, PDE4)

There is no specific information available in the reviewed scientific literature regarding the inhibitory activity of this compound against Acetylcholinesterase, Tyrosinase, 5-Lipoxygenase, COX-2, or PDE4. Investigations into inhibitors for these enzymes have focused on other chemical classes, including different aminopyridine derivatives or unrelated scaffolds. For instance, studies on tyrosinase inhibition have explored kojic acid derivatives conjugated to aminopyridine, and research on 5-lipoxygenase has examined copper complexes of 4-aminopyridine. rsc.org

Receptor Binding Interactions (e.g., 5-HT1A Receptors)

Specific data on the binding interactions of this compound with 5-HT1A receptors is not available in the current body of scientific literature. The development of ligands for the 5-HT1A receptor has included investigations into various derivatives containing a pyridinemethanamine or related moieties, but direct binding affinity studies for the specific compound this compound have not been reported. nih.gov

Antimicrobial and Antibacterial Activity Investigations

For instance, copper(II) complexes involving aminopyridine and (aminomethyl)pyridine Schiff bases have been synthesized and evaluated for their antimicrobial activity. semanticscholar.org These studies indicate that the biological activity of the free ligands can be enhanced upon coordination with metal ions. semanticscholar.org In one study, Schiff base ligands were prepared by condensing salicylaldehyde and o-vanillin with 2- and 3-amino- and (aminomethyl)pyridine. semanticscholar.org The resulting ligands and their Cu(II) complexes were screened against various microbes, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. semanticscholar.org It was found that the presence of a methoxyl group on the salicylaldehyde moiety enhanced the antimicrobial activity of the Schiff base ligands. semanticscholar.org However, chelation with Cu(II) ions did not consistently lead to a significant increase in antimicrobial activity. semanticscholar.org

Another study reported on novel 2-amino-3-cyanopyridine derivatives, which showed notable antibacterial action, particularly against S. aureus and B. subtilis. rsc.org Similarly, the antibacterial activity of tosylated 4-aminopyridine was found to increase when complexed with Co(II), Fe(II), and Ni(II) ions. rsc.org Zinc(II) complexes containing 4-aminopyridine have also been assessed for their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, with one complex demonstrating the strongest activity. rsc.org

Furthermore, two Mannich pyrol-pyridine bases, 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione, synthesized from succinimide, aniline, and formaldehyde or benzaldehyde, exhibited moderate antimicrobial activity against both bacterial and fungal panels. openaccessjournals.commdpi.com

These findings collectively suggest that the aminopyridine framework, particularly when modified or complexed with metals, is a viable scaffold for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Aminopyridine Derivatives

| Compound/Complex | Target Microorganism(s) | Activity/Observation | Reference(s) |

| Cu(II) complexes of (aminomethyl)pyridine Schiff bases | S. aureus, B. subtilis, E. coli, C. albicans | Varied activity; methoxy group enhanced ligand activity. | semanticscholar.org |

| 2-Amino-3-cyanopyridine derivatives | S. aureus, B. subtilis | Showed maximum antibacterial action. | rsc.org |

| Tosylated 4-aminopyridine metal complexes | Bacteria | Increased antibacterial activity with Co(II), Fe(II), Ni(II). | rsc.org |

| Zinc(II) complexes with 4-aminopyridine | S. aureus, E. coli | One complex showed the strongest activity. | rsc.org |

| 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Moderate antimicrobial activity. | openaccessjournals.commdpi.com |

Anti-inflammatory Properties

The anti-inflammatory potential of aminopyridine derivatives has been an area of active investigation. A novel mononuclear copper complex of 4-aminopyridine, Cu-4AP-Br, was reported to exhibit noteworthy anti-inflammatory activity. rsc.org Its activity was measured by the inhibition of 5-lipoxygenase (5-LOX), and at a concentration of 100 μg/mL, the complex showed high anti-inflammatory action. rsc.org

Derivatives of 2-(aminomethyl)pyridine-4-carboxylic acid hydrochloride have also been explored for their potential to reduce inflammation through the inhibition of cyclooxygenase (COX) enzymes. In vitro assays demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs.

Furthermore, a study on imidazo[1,2-a]pyridine derivatives, which can be synthesized from 2-aminopyridines, showed that they could exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov These findings underscore the potential of the broader aminopyridine class in the development of novel anti-inflammatory agents. rsc.orgmdpi.com

Table 2: Anti-inflammatory Activity of Selected Aminopyridine Derivatives

| Compound/Derivative | Mechanism/Target | Key Finding | Reference(s) |

| Cu-4AP-Br (Copper complex of 4-aminopyridine) | 5-Lipoxygenase (5-LOX) inhibition | High anti-inflammatory activity (IP = 54.2 ± 2.08% at 100 μg/mL). | rsc.org |

| 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride derivatives | Cyclooxygenase (COX-2) inhibition | Significant in vitro inhibition of COX-2. | |

| Imidazo[1,2-a]pyridine derivative (MIA) | STAT3/NF-κB/iNOS/COX-2 pathway | Lowered nitrite production in LPS-induced cancer cell lines. | nih.gov |

Antioxidant and Membrane-Protective Activities

The antioxidant capacity of aminopyridine-related compounds has been documented in several studies. The same mononuclear copper complex of 4-aminopyridine, Cu-4AP-Br, that showed anti-inflammatory effects also demonstrated remarkable antioxidant activity. rsc.org Additionally, two novel organic-inorganic hybrids of an isomer, (2-aminomethyl)pyridindium dihalide, were synthesized and screened for their in vitro antioxidant activities. rsc.org These compounds showed favorable antioxidant potential against 1,1-diphenyl-2-picrylhydrazyl (DPPH) and in the β-carotene discoloration assay. rsc.org

In a different study, a novel class of β-secretase (BACE1) inhibitors was synthesized through molecular hybridization using 6-(aminomethyl)pyridin-2-amine, an isomer of the title compound. researchgate.net These inhibitors were designed to also possess free radical-scavenging activities, with one compound in the series showing strong antioxidant activity in a DPPH assay. researchgate.net This highlights the potential for aminomethyl pyridine structures to be incorporated into molecules with dual functions.

Anticancer Activity and Cytotoxicity in Cell Lines

The anticancer potential of aminopyridine derivatives has been a significant focus of research. While no direct cytotoxicity data for this compound is available, numerous studies on its derivatives and isomers have shown promising results against various cancer cell lines.

For example, a binuclear Cu(II) complex with a tridentate ligand, prepared from the condensation of 2-aminomethyl pyridine and pyridoxal, was found to be mildly cytotoxic towards HeLa and HCT cells. orientjchem.org Another review highlights that Cu(II) complexes prepared by condensing 2-aminomethyl pyridine with halogen-substituted salicylaldehydes were evaluated for their anti-proliferative effects in A2780, HCT-116, and MCF-7 human cancer cell lines. orientjchem.org

Derivatives of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid have been studied for their antileukemia properties, showing significant activity against various human cancer cell lines. The mechanism is thought to involve the inhibition of cell proliferation and the induction of apoptosis.

Furthermore, a study on 4-aminopyrimidine-5-carbonitrile derivatives, which share a similar amino-heterocyclic core, reported their in vitro antiproliferative activity against colorectal and lung cancer cell lines. bohrium.com Certain derivatives exhibited potent inhibitory activity against LoVo, HCT-116, and A549 cancer cells. bohrium.com A platinum(II) complex of a related ligand, (C-(6-aminomethyl-pyridin-2-yl)methylamine), also demonstrated moderate cytotoxicity. westminster.ac.uk

Table 3: Cytotoxicity of Selected Aminopyridine Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | Cytotoxicity (IC₅₀) / Effect | Reference(s) |

| Binuclear Cu(II) complex of 2-aminomethyl pyridine derivative | HeLa, HCT | Mildly cytotoxic. | orientjchem.org |

| 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid derivatives | Leukemia cell lines | Potent antileukemia activity. | |

| 4-amino-6-methyl-2-(p-tolyl) pyrimidine-5-carbonitrile | LoVo, HCT-116 | Potent inhibitory activity. | bohrium.com |

| 4-amino-2-(4-chlorophenyl)-6-methyl pyrimidine-5-carbonitrile | LoVo, HCT-116, A549 | Potent inhibitory activity. | bohrium.com |

| Platinum(II) complex of (C-(6-aminomethyl-pyridin-2-yl)methylamine) | - | Moderate cytotoxicity. | westminster.ac.uk |

Mechanistic Elucidation of Biological Effects

Understanding the molecular mechanisms behind the observed biological activities is crucial for the development of targeted therapeutics. Research into aminopyridine derivatives has provided some insights into their modes of action.

Interaction studies involving 4-(aminomethyl)pyridine, a closely related compound lacking the 2-amino group, have focused on its binding to the enzyme dipeptidyl peptidase-4 (DPP-4). smolecule.com These studies have shown that the compound forms hydrogen bonds with specific amino acid residues within the enzyme's active site, which contributes to its inhibitory effect. smolecule.com It has also been noted that modifications to the pyridine ring can significantly affect binding interactions. smolecule.com

In another study, derivatives of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid were found to have enhanced selectivity for phosphodiesterase 1 (PDE1) due to optimal hydrogen bonding of the 3-aminopyridin-2-ylamino group with the enzyme's active site. Furthermore, computational docking studies of 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors revealed that the conformational mobility of the 4-(aminomethyl)benzamide portion allows for a closer interaction with the ABL kinase active site. mdpi.com Specifically, hydrogen bonds were predicted between the secondary amine of a trifluoromethylaniline fragment and the Thr-315 residue, and between the amide linker and residues Glu-286 and Asp-381. mdpi.com

Aminopyridine derivatives have been shown to modulate various metabolic and signaling pathways. For instance, some aminopyridines function as inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways that regulate cell growth and proliferation. rsc.org Additionally, certain aminopyridine thiourea derivatives have been identified as potent, non-competitive inhibitors of the α-glucosidase enzyme, which is involved in carbohydrate metabolism. rsc.org

Research on 4-aminopyridine (4-AP) has shown that it can induce G1 phase arrest in MCF-7 and MDA MB-231 breast cancer cell lines. rsc.org Mechanistic studies indicated that this was associated with an increase in intracellular K+ and Ca2+ concentrations, suggesting a role in modulating ion channel activity and related signaling. rsc.org In the context of inflammation, imidazo[1,2-a]pyridine derivatives have been found to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is critical in the inflammatory response. nih.gov

Medicinal Chemistry and Pharmaceutical Discovery

4-(Aminomethyl)pyridin-2-amine as a Scaffold for New Chemical Entities

This compound is a versatile molecular framework that serves as a valuable building block in the field of medicinal chemistry. a2bchem.com Its structure, which uniquely combines a pyridine ring with both an aminomethyl group and a primary amine directly on the ring, offers multiple points for chemical modification. a2bchem.com This dual functionality allows it to act as a key precursor and intermediate in the synthesis of more complex organic molecules and potential pharmaceutical agents. a2bchem.com The pyridine ring itself is considered a "privileged scaffold" in drug discovery, recognized for its frequent appearance in a wide array of medicinally active compounds. ijpsonline.com

The strategic placement of its functional groups makes this compound an essential component for developing biologically active compounds. a2bchem.com The primary amino groups can undergo selective functionalization, enabling chemists to attach various other groups to modify the molecule's properties. a2bchem.com This adaptability makes the scaffold suitable for creating diverse libraries of compounds to screen against various biological targets, facilitating the discovery of new chemical entities for therapeutic use. smolecule.com

Structure-Activity Relationship (SAR) Studies of Aminomethylpyridine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For aminomethylpyridine derivatives, these studies have revealed key structural features that govern their biological activity, including the positioning of the aminomethyl group and the nature of substituents on the pyridine ring and its side chains.

The specific placement of the aminomethyl group on the pyridine ring is a critical determinant of a derivative's inhibitory activity. Research into Dipeptidyl Peptidase IV (DPP-4) inhibitors demonstrated that the substitution pattern is crucial for potency. nih.gov A study comparing regioisomers found that pyridines with an aminomethyl moiety in the β-position relative to the ring nitrogen (5-aminomethyl-pyridines) exhibited significant inhibitory activity, with IC₅₀ values below 50 μM. nih.gov In contrast, their regioisomers with the aminomethyl group in the α-position showed substantially weaker activity, with IC₅₀ values exceeding 50 μM. nih.gov

Furthermore, the spatial relationship between the primary amino group and other functionalities, such as an amide group, is of great importance. Shifting an amide group from the α-position to the β-position relative to the ring nitrogen in a series of 3-aminomethyl-pyridines resulted in a complete loss of inhibitory activity against DPP-4. nih.gov Similarly, in the development of antisecretory agents, the attachment point of the side chain to the pyridine ring was found to be highly critical; compounds with chains connected at the 3- or 4-positions of the pyridine ring showed no detectable effect, whereas attachment at the 2-position was essential for activity. tandfonline.com This highlights that positional isomerism dramatically influences the biological properties of aminomethylpyridine derivatives.

Modifications to both the pyridine ring and its side chains have a profound impact on the potency and selectivity of aminomethylpyridine derivatives.

In the context of DPP-4 inhibitors, the side chains were a key area of optimization. The addition of a cyano group to the side chain of a 5-aminomethyl-pyridine derivative was found to be a key modification that increased potency and selectivity. nih.gov Conversely, introducing a bulkier pyrrolidine ring onto the side chain led to a decrease in both potency and selectivity. nih.gov

For other biological targets, substituents on the pyridine ring itself are paramount. In the development of inhibitors for inducible nitric oxide synthase (iNOS), computational studies suggested that position-6 of a 2-amino-4-methylpyridine core was the most tolerant for introducing substituents. nih.gov Subsequent synthesis confirmed that adding alkyl groups at the 6-position improved both potency and selectivity. nih.gov In other studies, electron-releasing substituents on the pyridine ring were shown to enhance the potency of antisecretory compounds. tandfonline.com For a series of platinum-pyridyl complexes, chloro substitution on the central pyridine ring was important for chemotherapeutic properties, while fluoromethylated groups on an ancillary pyridine ring enhanced cytotoxicity under irradiation. rsc.org The development of CXCR4 antagonists also showed that various substitutions are well-tolerated, with a simplified analogue featuring a 3-methylpyridinyl moiety retaining very high potency. mdpi.com

The following table summarizes SAR findings for a series of 5-aminomethyl-pyridine derivatives developed as DPP-4 inhibitors. nih.gov

| Compound | R (Side Chain) | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | Selectivity (DPP-8/DPP-4) |

| 4e-1 | -CH₂CONH₂ | 21 | 53000 | ~2500x |

| 4e-2 | -CH₂CONHCH₃ | 15 | 56000 | ~3700x |

| 4e-4 | Pyrrolidin-1-yl | 100 | 260000 | ~2600x |

| 4e-7 | -CH₂CN | 10 | 66000 | ~6600x |

Data sourced from a study on novel DPP-4 inhibitors. nih.gov

Impact of Aminomethyl Group Position on Activity

Development of Selective Biological Agents

A primary goal in medicinal chemistry is to design compounds that act selectively on a specific biological target, thereby minimizing off-target effects. The this compound scaffold and its isomers have proven effective in the development of such selective agents.

A notable example is the creation of highly selective inhibitors of Dipeptidyl Peptidase IV (DPP-4) for diabetes treatment. nih.gov Through systematic modification of a 5-aminomethyl-pyridine scaffold, researchers developed compounds with nanomolar potency against DPP-4. nih.gov Further optimization led to the identification of derivatives with outstanding selectivity. For instance, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide demonstrated an IC₅₀ of 10 nM for DPP-4, while its IC₅₀ for the closely related peptidase DPP-8 was 66,000 nM, representing a 6,600-fold selectivity. nih.gov

Similarly, the 2-amino-4-methylpyridine framework has been used to develop selective inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Non-selective NOS inhibitors can cause side effects like elevated blood pressure by inhibiting endothelial NOS (eNOS). nih.gov To avoid this, researchers focused on creating iNOS-selective inhibitors, which are preferred for their targeted action. nih.gov This work led to potent iNOS inhibitors intended for use as PET radiotracers to image iNOS expression in vivo, a task that requires high target selectivity. nih.gov

Applications as Pharmaceutical Intermediates and Building Blocks

This compound and its isomers are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. a2bchem.com Their unique and reactive structures make them valuable starting materials for constructing more complex molecules. a2bchem.comnih.gov

For example, 4-(aminomethyl)pyridine has been explicitly used as a reactant in the synthesis of potential HIV integrase inhibitors. In one patented process, it was reacted with a naphthyridine carboxylate derivative in a microwave-assisted step to produce the final compound. google.com.na It has also been employed as a key building block (reagent 2 in the published scheme) to synthesize a series of edaravone derivatives designed as multifunctional agents to combat Alzheimer's disease. nih.gov

The compound's utility extends beyond these specific examples. Its role as a versatile precursor is well-established, allowing for its use in creating diverse libraries of compounds for drug discovery programs targeting various diseases. a2bchem.com The ability to readily functionalize the amino groups allows chemists to systematically alter molecular structures in the search for improved therapeutic properties. a2bchem.com

Exploration in Therapeutic Areas

Derivatives of aminomethylpyridine have been investigated for their therapeutic potential across a spectrum of diseases, including diabetes, neurological disorders, cancer, HIV, and hypertension.

Diabetes : Pyridine derivatives are a major focus in the development of new anti-diabetic agents. jchemrev.comnih.gov Specifically, aminomethyl-pyridine derivatives have been designed as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4), an enzyme critical to glucose homeostasis. nih.gov Inhibition of DPP-4 is an established therapeutic strategy for managing type 2 diabetes. nih.gov Research has yielded aminomethyl-pyridine compounds with inhibitory potencies in the nanomolar range, comparable to existing drugs. nih.gov

Neurological Disorders : Aminopyridines have been used as investigational drugs for various neurological conditions. nih.gov Compounds like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) function as broad-spectrum potassium channel blockers. nih.govresearchgate.net This mechanism is believed to improve impulse conduction in demyelinated axons, leading to the use of a licensed version of 4-AP to improve walking in patients with multiple sclerosis. nih.govresearchgate.net Furthermore, the 4-(aminomethyl)pyridine scaffold has been incorporated into novel derivatives targeting Alzheimer's disease. nih.gov

Cancer : The pyridine moiety is a recognized pharmacophore in oncology, and its derivatives are explored for their anticancer activity. ijpsonline.comnih.gov Chalcone derivatives of 3-aminomethyl pyridine have shown potent antimitotic activity against human lung (A549) and breast (MCF-7) cancer cell lines, with one compound inducing apoptosis in cancerous cells. nih.gov Other research into 3-aminomethyl pyridine derivatives has produced compounds with significant activity against lung and leukemia cancer cell lines. researchgate.net

HIV : The aminomethylpyridine scaffold is present in novel anti-HIV agents. Structural simplification of known CXCR4 antagonists, which are a class of HIV entry inhibitors, has led to a series of 2-(aminomethyl)pyridine analogues. mdpi.com These analogues exhibit excellent CXCR4 antagonism and show improved metabolic stability compared to earlier generation compounds. mdpi.comresearchgate.net Additionally, 4-(aminomethyl)pyridine has been used as a synthetic building block in the development of HIV integrase inhibitors. google.com.na Pyridine-fused compounds have also been developed as HIV entry inhibitors that function by down-modulating the CD4 receptor on T-cells, which is required for viral entry. nih.gov

Hypertension : Pyridine-based structures are investigated for their potential to treat hypertension. wikipedia.org A study of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which contain a core structure related to this compound, identified several compounds that effectively lowered blood pressure in spontaneously hypertensive rats in a sustained manner. nih.gov Other research has noted that Schiff bases derived from various aminopyridines possess antihypertensive properties. researchgate.net

Prodrug Development Strategies

The development of prodrugs for amine-containing compounds like this compound is a critical strategy in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers. nih.gov The primary amino groups of this compound are prone to ionization at physiological pH, which can lead to poor penetration of biological membranes and limit oral bioavailability. nih.govmdpi.com Furthermore, primary amines can be susceptible to rapid first-pass metabolism. nih.gov Prodrug strategies aim to temporarily mask these amine functionalities to improve properties such as lipophilicity, solubility, and metabolic stability, thereby enhancing drug delivery and efficacy. innpharmacotherapy.com

Carbamate-Based Prodrugs

A prominent strategy for masking amine groups is the formation of carbamates. This approach has been explored for derivatives of this compound to enhance their therapeutic potential. One such example involves the creation of a tert-butoxycarbonyl (Boc) protected derivative, tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate. sigmaaldrich.com

This modification serves multiple purposes:

Metabolic Stability : The Boc group protects the primary amine from premature metabolism. nih.gov

Reversible Activation : The carbamate linkage is designed to be cleaved in vivo by endogenous enzymes, such as carboxylesterases, to release the active parent compound, this compound, at the desired site of action. mdpi.com

| Prodrug | Parent Drug | Strategy | Objective | Activation Mechanism |

| tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate | This compound | N-Carbamate Formation | Increase lipophilicity, enhance membrane permeability. | Enzymatic Hydrolysis. mdpi.com |

Amino Acid Conjugates

Conjugating drugs with amino acids is another well-established prodrug strategy designed to improve oral absorption and targeted delivery. innpharmacotherapy.com This approach can enhance water solubility or leverage the body's natural amino acid and peptide transport systems (e.g., PEPT1) to facilitate absorption from the gastrointestinal tract. nih.gov While specific research on amino acid conjugates of this compound is not detailed in the reviewed literature, this strategy has been successfully applied to other aminopyridine-containing molecules and represents a viable path for investigation. rsc.orgresearchgate.net

For instance, a hypothetical prodrug could involve linking an amino acid like L-alanine or L-valine to the aminomethyl group of this compound via an amide bond. plos.org Upon administration, this conjugate would be a substrate for peptidases, which would cleave the amide bond and release the active parent drug. plos.orgmdpi.com

| Prodrug (Hypothetical) | Parent Drug | Strategy | Objective | Activation Mechanism |

| L-alanyl-4-(aminomethyl)pyridin-2-amine | This compound | Amino Acid Conjugation | Enhance aqueous solubility and/or utilize peptide transporters for improved oral bioavailability. nih.govinnpharmacotherapy.com | Enzymatic cleavage by peptidases. plos.org |

Hypoxia-Activated Prodrugs

For applications in oncology, a more sophisticated approach involves designing prodrugs that are activated under specific pathophysiological conditions, such as the hypoxic (low oxygen) environment characteristic of solid tumors. nih.govdovepress.com This targeted strategy can increase the therapeutic index of a cytotoxic agent by localizing its activation within tumor tissue, thereby sparing healthy, well-oxygenated cells. rsc.org

A potential strategy for this compound would be to mask one of its amino groups with a hypoxia-sensitive moiety, such as a 2-nitroimidazole group linked via a carbamate. mdpi.com Under normoxic conditions, the prodrug remains intact and relatively non-toxic. However, in a hypoxic environment, reductases that are overexpressed in cancer cells reduce the nitro group, triggering a cascade reaction that cleaves the carbamate and releases the active drug. mdpi.comnih.gov This approach has been explored for various amine-containing drugs and kinase inhibitors. mdpi.comresearchgate.net

| Prodrug (Hypothetical) | Parent Drug | Strategy | Objective | Activation Mechanism |

| 2-nitroimidazolyl-carbamoyl-4-(aminomethyl)pyridin-2-amine | This compound | Hypoxia-Activated Moiety | Targeted drug release in hypoxic tumor microenvironments. rsc.orgmdpi.com | Enzymatic reduction of the nitro group under hypoxic conditions. mdpi.comnih.gov |

Catalytic Applications in Organic Transformations

Role as a Ligand in Metal-Catalyzed Reactions

The efficacy of aminopyridine compounds in catalysis stems from their role as potent ligands in organometallic chemistry. scispace.comias.ac.in 4-(Aminomethyl)pyridin-2-amine and its isomers, such as 2-(aminomethyl)pyridine, function as bidentate N,N-ligands, coordinating with a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group. researchgate.net This chelation forms stable complexes with various transition metals, including ruthenium nsf.govgoogle.com, zinc scispace.comfrontiersin.org, copper scispace.com, and manganese ekb.eg.

The formation of these metal complexes is fundamental to their catalytic activity. For instance, ruthenium(II) complexes featuring 2-(aminomethyl)pyridine (ampy) ligands have been synthesized for applications in transfer hydrogenation. nsf.govgoogle.com Similarly, zinc and copper complexes with 2-aminopyridine ligands have been prepared and successfully used as catalysts in C-C bond-forming reactions. scispace.comias.ac.in The stability and structural geometry of these complexes, such as the distorted tetrahedral geometry observed in some zinc complexes, are crucial for their catalytic function. frontiersin.org The aminopyridine framework serves as a robust scaffold that can be chemically modified to fine-tune the electronic and steric properties of the resulting catalyst. nsf.govunibe.ch

Enhancement of Reaction Efficiency and Yields

The incorporation of aminopyridine ligands like this compound into catalytic systems often leads to a significant enhancement of reaction efficiency and product yields. These ligands can influence the electron density of the metal center, which in turn impacts the catalytic activity. nsf.gov By improving reaction rates, these ligands make many synthetic processes more viable for both academic research and industrial applications. chemimpex.com

For example, ruthenium(II) complexes bearing aminomethylpyridine ligands are extremely active catalysts for the reduction of ketones to alcohols, achieving high yields rapidly. google.com In some cases, the presence of the aminopyridine ligand has a strong accelerating effect on the reaction. researchgate.net The use of these ligands in nano-catalyst systems has also been shown to produce high yields in coupling reactions. rsc.org This enhancement is critical for the development of fine chemicals and complex molecular architectures where efficiency is paramount. chemimpex.com

Transfer Hydrogenation of Ketones with Aminopyridine-Based Ruthenium Catalysts

Aminopyridine-based ruthenium catalysts have demonstrated exceptional activity in the transfer hydrogenation of ketones, an environmentally benign method for producing alcohols. researchgate.netmdpi.com Complexes with the general formula RuCl2(diphosphine)(aminopyridine) are highly effective precatalysts for this transformation, using 2-propanol as a hydrogen source in the presence of a base like sodium hydroxide. nsf.govresearchgate.net

Studies on ruthenium(II) complexes with 2-(aminomethyl)pyridine (ampy) ligands show high rates and yields for the reduction of a variety of ketones. nsf.gov The catalytic system is robust, effectively converting substrates like acetophenone derivatives and benzophenone into their corresponding alcohols with high efficiency. nsf.govresearchgate.net The turnover frequency (TOF), a measure of catalytic activity, is notably high for these systems. nsf.gov

| Ketone Substrate | Catalyst Ligand | Yield (%) | Turnover Frequency (TOF) at 1 min (h⁻¹) | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)ethan-1-one | ampy-Cl | 99 | 18000 | nsf.gov |

| 1-(4-chlorophenyl)ethan-1-one | ampy | 99 | 18000 | nsf.gov |

| 1-(4-chlorophenyl)ethan-1-one | ampy-OMe | 99 | 18000 | nsf.gov |

| (E)-4-phenylbut-3-en-2-one | ampy-Cl | 99 | 18000 | nsf.gov |

| (E)-4-phenylbut-3-en-2-one | ampy | 99 | 18000 | nsf.gov |

| (E)-4-phenylbut-3-en-2-one | ampy-OMe | 99 | 18000 | nsf.gov |

| Benzophenone | ampy-Cl | 99 | 18000 | nsf.gov |

| Benzophenone | ampy | 99 | 18000 | nsf.gov |

| Benzophenone | ampy-OMe | 99 | 18000 | nsf.gov |

Catalytic Transfer Hydrogenation of Ketones using cis-RuCl₂(dppb)(ampy-L). Conditions: 0.1 M ketone in 2-propanol, ketone:Ru:NaOH = 2000:1:40. nsf.gov

Metal-Free N-Alkylation of Aminopyridines

While aminopyridines are excellent ligands for metal catalysts, they are also substrates in important synthetic reactions. The N-alkylation of aminopyridines is a key transformation for producing more complex derivatives. nih.gov Notably, this reaction can be achieved under metal-free conditions.

A reported strategy involves the N-alkylation of 2-aminopyridines with 1,2-diketones using Boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst. acs.org This reaction proceeds under aerobic conditions and results in a diverse range of substituted secondary amines in good to excellent yields. acs.orgresearchgate.net The process involves a decarboxylative pathway, offering a straightforward method for synthesizing N-alkylated aminopyridines without the need for transition metal catalysts. acs.org

| 2-Aminopyridine Derivative | Diketone | Yield (%) | Reference |

|---|---|---|---|

| 2-aminopyridine | Benzil | 77 | acs.orgresearchgate.net |

| 2-amino-5-methylpyridine | Benzil | 81 | acs.org |

| 2-amino-5-bromopyridine | Benzil | 75 | acs.org |

| 2-amino-5-chloropyridine | Benzil | 71 | acs.org |

BF₃·OEt₂-Catalyzed N-Alkylation of 2-Aminopyridines with Benzil. acs.org

Henry Reaction Catalysis with Zinc Complexes

Zinc complexes incorporating aminopyridine ligands have been successfully employed as catalysts for the Henry reaction, a classic carbon-carbon bond-forming nitroaldol reaction. scispace.comias.ac.in The reaction provides access to valuable β-nitroalcohol intermediates, which are precursors to other functional groups like 1,2-amino alcohols. scispace.comnih.gov

In one method, a catalyst is prepared in a simple one-pot synthesis from 2-aminopyridine and Zinc(II) acetate. scispace.comias.ac.in These N-Zn complexes have demonstrated high activity, leading to satisfactory yields of the desired nitroaldol products under optimized conditions. scispace.comias.ac.in The catalytic system is effective for the reaction between various aromatic aldehydes and nitromethane.

| Aldehyde | Yield (%) | Reference |

|---|---|---|

| Benzaldehyde | 89 | scispace.com |

| 4-Methylbenzaldehyde | 85 | scispace.com |

| 4-Methoxybenzaldehyde | 79 | scispace.com |

| 4-Chlorobenzaldehyde | 92 | scispace.com |

| 4-Nitrobenzaldehyde | 95 | scispace.com |

Henry Reaction Catalyzed by a Bis(2-aminopyridine)zinc Complex. scispace.com

Tunability of Catalytic Activity through Ligand Modification

A key advantage of using aminopyridine-based ligands in catalysis is the ability to tune the catalyst's activity by modifying the ligand structure. nsf.gov Subtle changes to the electronic profile of the ligand can have a significant impact on the electron density of the coordinated metal center, thereby altering its catalytic performance. nsf.govunibe.ch

This principle has been demonstrated in ruthenium-catalyzed transfer hydrogenation. By replacing a hydrogen atom on the pyridine ring of 2-(aminomethyl)pyridine with an electron-donating group (like methoxy, -OMe) or an electron-withdrawing group (like chloro, -Cl), the electronic properties of the ruthenium center can be finely adjusted. nsf.gov While a study showed that these specific modifications did not significantly impact the rates of transfer hydrogenation for certain ketones, the principle allows for the potential fine-tuning of catalysts for other substrates or reactions. nsf.gov This tunability is a powerful tool for rational catalyst design, enabling the optimization of catalysts for specific chemical transformations. nsf.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies investigating the binding of this compound to any biological targets have been found in the public domain.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

There are no published molecular dynamics simulations that analyze the dynamic behavior, stability, or conformational changes of this compound over time.

To proceed with generating the requested article, peer-reviewed scientific studies focusing specifically on the computational analysis of This compound would be required.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit from SAR studies)